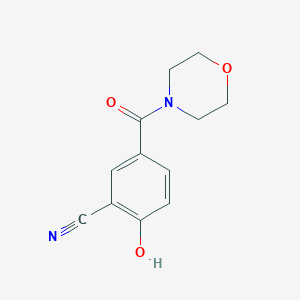
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a chemical compound that features a morpholine ring substituted with a 3-cyano-4-hydroxybenzoyl group
Métodos De Preparación
The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .
Análisis De Reacciones Químicas
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be compared with other morpholine derivatives such as:
Morpholine, 4-(3-hydroxypropyl)-: This compound has a hydroxypropyl group instead of the cyano-hydroxybenzoyl group, leading to different chemical and biological properties.
Morpholine, 4-(2-hydroxyethyl)-: This derivative features a hydroxyethyl group, which affects its reactivity and applications.
The uniqueness of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Propiedades
Número CAS |
820232-28-8 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2 |
Clave InChI |
LTQOCQMJZMXFJB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















